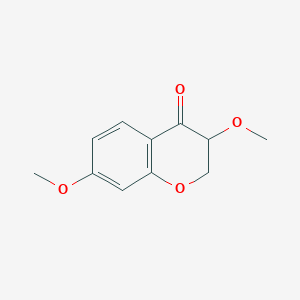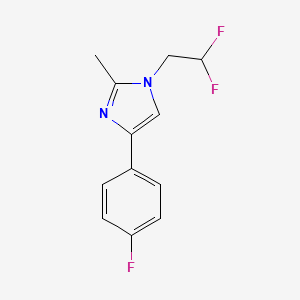![molecular formula C13H11ClO B13052008 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-Methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of 5-Amino-4-methyl-[1,1’-biphenyl]-2-OL or 5-Thio-4-methyl-[1,1’-biphenyl]-2-OL.
Applications De Recherche Scientifique
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-[1,1’-biphenyl]-2-OL: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-[1,1’-biphenyl]-2-OL: Lacks the methyl group, affecting its chemical properties and applications.
5-Chloro-4-methyl-[1,1’-biphenyl]-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior
Uniqueness
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for versatile modifications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C13H11ClO |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
4-chloro-5-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H11ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Clé InChI |
HOMYIVYPTCQICL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)













